3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a unique structure combining a phenyl group, a pyridine ring, and a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thiosemicarbazide with a pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine derivatives.
Scientific Research Applications
3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine
- 1-Formyl-3-phenyl-5-(4-isopropyl phenyl)-2-pyrazoline
Uniqueness
3-Phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct balance of chemical reactivity and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C15H11N3OS |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(5Z)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H11N3OS/c19-14-13(9-11-5-4-8-16-10-11)17-15(20)18(14)12-6-2-1-3-7-12/h1-10H,(H,17,20)/b13-9- |
InChI Key |
ZBLKGKCJHRJOTA-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)NC2=S |
Origin of Product |
United States |
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